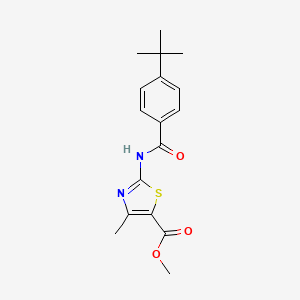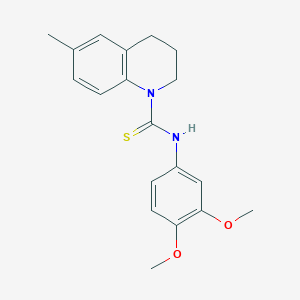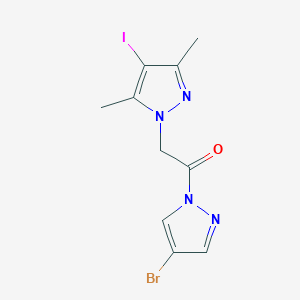
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features both bromine and iodine substituents on a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole rings: Starting from appropriate hydrazines and 1,3-diketones under acidic or basic conditions.
Halogenation: Introduction of bromine and iodine substituents using halogenating agents like N-bromosuccinimide (NBS) and iodine monochloride (ICl).
Coupling reaction: Connecting the two pyrazole rings through an ethanone linker, possibly using a cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other groups through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties.
Coupling reactions: The pyrazole rings can participate in further coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives, while oxidation or reduction could lead to changes in the oxidation state of the pyrazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- 1-(4-IODO-1H-PYRAZOL-1-YL)-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Comparison
Compared to similar compounds, 1-(4-BROMO-1H-PYRAZOL-1-YL)-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE might exhibit unique reactivity due to the presence of both bromine and iodine substituents. These halogens can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLCLUFUOIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)

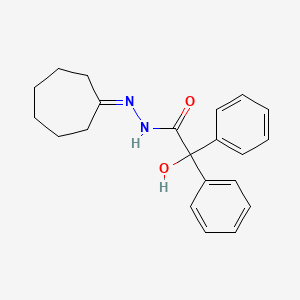
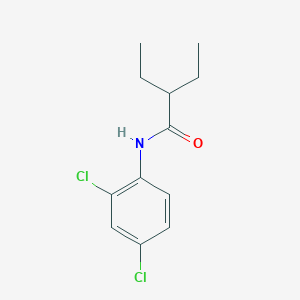
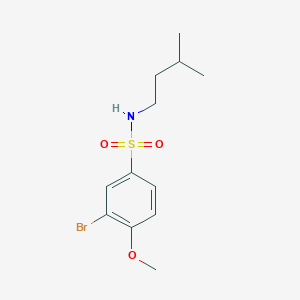
![N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE](/img/structure/B5783352.png)
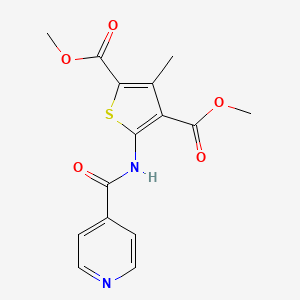
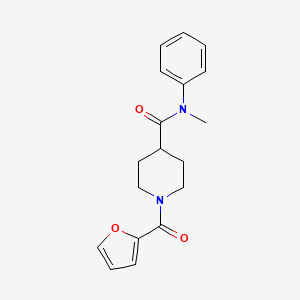
![Ethyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
